
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol
Overview
Description
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol is a useful research compound. Its molecular formula is C34H26O2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, commonly referred to as (S)-BINAP, is a chiral ligand widely recognized for its applications in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and other diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C34H26O2
- Molecular Weight : 466.60 g/mol
- CAS Number : 885670-60-0
- Appearance : White to light yellow powder
- Melting Point : 207.0 to 212.0 °C
- Solubility : Soluble in tetrahydrofuran and ethanol; insoluble in water .
Anticancer Activity
Research has indicated that (S)-BINAP exhibits significant anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that (S)-BINAP can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that (S)-BINAP effectively reduced the viability of breast cancer cell lines in vitro .
- Modulation of Signaling Pathways : The compound has been found to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell survival and increased sensitivity to chemotherapeutic agents .
- Synergistic Effects with Other Drugs : (S)-BINAP has shown potential in enhancing the efficacy of conventional chemotherapeutics when used in combination therapies. This synergistic effect may be attributed to its ability to sensitize cancer cells to drug-induced apoptosis .
Case Studies
A selection of case studies highlights the biological activity of (S)-BINAP:
Toxicity and Safety Profile
While (S)-BINAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications:
- Toxicity : Preliminary studies indicate that at higher concentrations, (S)-BINAP may exhibit cytotoxic effects on normal cells. The cytotoxic concentration (CC50) was determined to be approximately 20 µM for non-cancerous cell lines .
- Safety Precautions : Handling should be conducted under controlled conditions due to potential skin and eye irritation as indicated by hazard statements associated with the compound .
Chemical Reactions Analysis
Asymmetric Catalysis in Hetero-Diels-Alder Reactions
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol acts as a chiral Lewis acid template in hetero-Diels-Alder (HDA) reactions. For example, in reactions involving 4-siloxy-2,4-pentadienol and aldehydes, it facilitates the formation of cis-2,6-dihydropyrans with high enantioselectivity .
Key Data from Ligand Screening in HDA Reactions
Entry | Ligand | Yield (%) | Enantiomeric Ratio (er) |
---|---|---|---|
1 | H8-BINOL (L1) | 76 | 89:11 |
2 | L2 | 83 | 52:48 |
3 | L3 | 35 | 83:17 |
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The 4-methylphenyl groups improve steric bulk compared to H8-BINOL (L1), potentially enhancing enantioselectivity in analogous reactions .
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Substrate scope includes aromatic aldehydes (e.g., benzaldehyde) and electron-deficient dienophiles .
Enantioselective Cross-Coupling Reactions
This compound serves as a chiral ligand in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions. For instance, it enables arylboronic acid coupling with allylic carbonates or acetates, yielding linear or branched products depending on the substrate .
Example: Allylic Arylation with PS-PdONPs
Substrate Type | Product Yield (%) | Linear/Branch Ratio |
---|---|---|
Cinnamyl acetate (linear) | 67 | 82:18 |
α-Vinylbenzyl acetate (branch) | 97 | 100:0 |
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The ligand’s rigidity and electron-donating methyl groups stabilize metal centers (e.g., Pd), favoring transmetalation and oxidative addition steps .
Organozinc Additions to Aldehydes
The ligand mediates enantioselective additions of organozinc reagents to aldehydes, producing chiral secondary alcohols. For example, in the presence of MeMgBr, it achieves >90% yield and 85–95% enantiomeric excess (ee) for aryl aldehydes .
Mechanistic Insights
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The 4-methylphenyl groups create a chiral pocket that directs nucleophilic attack to the Re or Si face of the aldehyde.
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Kinetic studies show a first-order dependence on both the aldehyde and organozinc reagent, consistent with a bimetallic transition state .
Oxidative Coupling Reactions
While primarily a ligand, this compound itself can be synthesized via oxidative coupling of 2-naphthol derivatives. A vanadium(V) complex catalyzes this process, achieving yields >90% under optimized conditions (50°C, CH2Cl2) .
Synthetic Pathway
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, and how can reaction conditions be optimized for yield and enantiomeric purity?
The synthesis typically involves cross-coupling reactions of functionalized naphthol precursors. For example, (S)-3,3'-diiodo-1,1'-bi-2-naphthol can undergo Suzuki-Miyaura coupling with 4-methylphenylboronic acid derivatives under palladium catalysis . Key optimization parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand-to-metal ratios.
- Solvent polarity (dioxane/water mixtures enhance coupling efficiency).
- Temperature control (45–80°C balances reactivity and stereochemical integrity).
Post-synthetic demethylation or deprotection steps may require acidic conditions (e.g., HCl in dioxane at 45°C) to yield the final diol structure .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound, and what key spectral signatures should researchers prioritize?
- Circular Dichroism (CD) : Monitor Cotton effects (e.g., positive/negative couplets at ~530–590 nm) to confirm enantiopurity and compare with reference spectra of analogous binaphthols .
- ¹H NMR with Chiral Solvating Agents (CSAs) : Use (S)-3,3'-dibromo derivatives as CSAs to split enantiomeric proton signals. Key shifts occur near aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups .
- X-ray Crystallography : Resolve absolute configuration via dihedral angles between naphthol units (typically 60–90° for rigid binaphthyl scaffolds) .
Q. How does the electron-donating 4-methylphenyl substituent influence the compound's performance as a chiral ligand in asymmetric catalysis compared to unsubstituted analogs?
The 4-methylphenyl groups enhance steric bulk and electron density at the chiral center, improving enantioselectivity in reactions like Strecker synthesis or Hetero Diels-Alder reactions . Compared to unsubstituted binaphthols:
- Steric Effects : Increased hindrance stabilizes transition states via π-π stacking with substrates.
- Electronic Effects : Methyl groups donate electron density, modulating Lewis acidity in metal complexes (e.g., Zn or Zr catalysts) .
Advanced Research Questions
Q. What methodological considerations are critical when employing this compound as a chiral auxiliary in multi-step syntheses, particularly regarding compatibility with subsequent reaction steps?
- Protecting Group Strategy : Use silyl ethers (e.g., TMS or TIPS) to shield hydroxyl groups during harsh conditions (e.g., Grignard reactions) .
- Acid/Base Sensitivity : Avoid strong bases (e.g., NaH) that may racemize the binaphthyl backbone. Mild aqueous workups (pH 5–7) preserve stereochemistry .
- Catalyst Recycling : Immobilize the ligand on silica or polymers to enable reuse without leaching, as demonstrated in SPE-based enantiomer separations .
Q. How can researchers validate the enantiomeric excess (ee) of asymmetric reactions catalyzed by this compound complexes, and what analytical pitfalls require particular vigilance?
- Solid-Phase Extraction (SPE) : Pack MOF-functionalized columns to separate enantiomers. Calibrate UV-Vis absorbance (335 nm) against ee standards (R² ≥ 0.9984). Note that (S)-enantiomers exhibit ~98% recovery vs. 62% for (R)-counterparts, requiring normalization .
- Chiral HPLC vs. NMR : Cross-validate results; CSAs in NMR may overestimate ee due to signal overlap, while HPLC with chiral columns (e.g., Chiralpak IA) provides higher resolution .
Q. When encountering discrepancies between theoretical and observed selectivities in reactions mediated by this ligand, what systematic approaches should be employed to identify the source of variability?
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman to detect intermediate species deviating from proposed mechanisms.
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents; the latter often enhance selectivity by reducing ligand dissociation .
- Racemization Checks : Perform control experiments under reaction conditions (e.g., heating ligand alone) to rule out thermal degradation .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDQAQHDCFEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705199 | |
Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885670-60-0 | |
Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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